2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine
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Overview
Description
2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4-methylpyrimidine with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, and various amines.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, N-oxides, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancers.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: Shares the chloro and pyridine moieties but lacks the piperidine ring.
2-Chloro-4-methoxypyridine: Similar structure but with a methoxy group instead of the piperidine ring.
2-Chloro-4-methylpyrimidine: Similar pyrimidine core but lacks the piperidine and pyridine substituents.
Uniqueness
2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine is unique due to its combination of a pyrimidine core with both a piperidine and a pyridine ring. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4/c1-12-14(3-2-7-18-12)11-21-9-5-13(6-10-21)15-4-8-19-16(17)20-15/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQKTBACYFKCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CN2CCC(CC2)C3=NC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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